molecular formula C27H21N3O4 B4338804 4-(2-QUINOXALINYL)PHENYL 2-(3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-EN-4-YL)ACETATE

4-(2-QUINOXALINYL)PHENYL 2-(3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-EN-4-YL)ACETATE

Cat. No.: B4338804
M. Wt: 451.5 g/mol
InChI Key: ZSUCWJHXLSEOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-QUINOXALINYL)PHENYL 2-(3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-EN-4-YL)ACETATE is a complex organic compound known for its unique polycyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-QUINOXALINYL)PHENYL 2-(3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-EN-4-YL)ACETATE typically involves the reaction of 4-oxatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione with various hydrazides. For instance, the reaction with hydrazides of benzoic acids, arylaminoacetic acid, and oxalic acid under reflux conditions in solvents like xylene or toluene can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing yields and purity. The use of Diels-Alder reactions and subsequent modifications with hydrazides are common approaches .

Chemical Reactions Analysis

Types of Reactions

4-(2-QUINOXALINYL)PHENYL 2-(3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-EN-4-YL)ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include hydrazine hydrate, arylisocyanates, and phenylisothiocyanate. Reaction conditions often involve refluxing in solvents like benzene or ethanol for extended periods .

Major Products Formed

The major products formed from these reactions include various polycyclic N-amidoimides and urea derivatives, which have shown significant antiviral activity .

Scientific Research Applications

4-(2-QUINOXALINYL)PHENYL 2-(3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-EN-4-YL)ACETATE has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential antiviral properties, particularly against orthopoxviruses.

    Medicine: Investigated for its potential use in developing new antiviral drugs.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as viral proteins. It inhibits the replication of viruses by interfering with their life cycle, thereby preventing the spread of infection. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    ST-246: Known for its high antiviral activity and low cytotoxicity.

    N-benzamidoimides: Similar structure but with varying degrees of antiviral activity.

    1-aryl-3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)ureas: Studied for their antiviral properties

Uniqueness

4-(2-QUINOXALINYL)PHENYL 2-(3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-EN-4-YL)ACETATE stands out due to its unique polycyclic structure and potential for high antiviral activity with low cytotoxicity. Its ability to undergo various chemical reactions also makes it a versatile compound for further research and development .

Properties

IUPAC Name

(4-quinoxalin-2-ylphenyl) 2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O4/c31-23(13-30-26(32)24-16-9-10-17(19-11-18(16)19)25(24)27(30)33)34-15-7-5-14(6-8-15)22-12-28-20-3-1-2-4-21(20)29-22/h1-10,12,16-19,24-25H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUCWJHXLSEOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)CC(=O)OC5=CC=C(C=C5)C6=NC7=CC=CC=C7N=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-QUINOXALINYL)PHENYL 2-(3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-EN-4-YL)ACETATE
Reactant of Route 2
Reactant of Route 2
4-(2-QUINOXALINYL)PHENYL 2-(3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-EN-4-YL)ACETATE
Reactant of Route 3
Reactant of Route 3
4-(2-QUINOXALINYL)PHENYL 2-(3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-EN-4-YL)ACETATE
Reactant of Route 4
Reactant of Route 4
4-(2-QUINOXALINYL)PHENYL 2-(3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-EN-4-YL)ACETATE
Reactant of Route 5
Reactant of Route 5
4-(2-QUINOXALINYL)PHENYL 2-(3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-EN-4-YL)ACETATE
Reactant of Route 6
Reactant of Route 6
4-(2-QUINOXALINYL)PHENYL 2-(3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-EN-4-YL)ACETATE

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